2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Overview
Description
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound that features a bromophenyl group, an oxazole ring, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves the condensation of substituted aromatic aldehydes with acetohydrazides. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid. The reaction is usually carried out under reflux conditions to ensure complete condensation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives.
Reduction: Formation of reduced sulfanyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and bromophenyl group are crucial for binding to these targets, leading to inhibition or activation of specific biochemical pathways. The sulfanyl linkage may also play a role in modulating the compound’s activity by affecting its electronic properties .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- 2-{[5-(3-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Uniqueness
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring differentiates it from similar compounds with oxadiazole or triazole rings, potentially leading to different reactivity and biological activity profiles .
Properties
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2S/c1-12-5-2-3-8-15(12)21-17(22)11-24-18-20-10-16(23-18)13-6-4-7-14(19)9-13/h2-10H,11H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXJWRACPSDZAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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